molecular formula C₂₁H₂₃F₃NO₆S₂ B1161624 Tiotropium Trifluoroacetic Acid Impurity

Tiotropium Trifluoroacetic Acid Impurity

Cat. No.: B1161624
M. Wt: 506.54
Attention: For research use only. Not for human or veterinary use.
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Description

Tiotropium Trifluoroacetic Acid Impurity is a critical analytical standard in the development and quality control of the bronchodilator medication Tiotropium. This impurity is of significant interest to researchers focused on pharmaceutical analysis and ensuring drug safety and efficacy. Its primary research application is as a known reference material in chromatographic methods, such as HPLC, for monitoring and controlling the impurity profile of Tiotropium drug substances and products, thereby helping to establish robust manufacturing processes and meet regulatory requirements for purity. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent during the reverse-phase HPLC purification of synthetic peptides and organic molecules, and it can persist as a residual contaminant in the final product. Beyond its role as a process remnant, TFA has documented biological activity; research indicates it acts as an allosteric modulator of the glycine receptor, enhancing receptor function in the presence of low glycine concentrations. This specific pharmacological activity makes the control and study of the this compound particularly valuable for researchers investigating the comprehensive safety profile of Tiotropium and ensuring that any residual impurities do not contribute to unintended off-target effects .

Properties

Molecular Formula

C₂₁H₂₃F₃NO₆S₂

Molecular Weight

506.54

Synonyms

2,2,2-Trifluoroacetic Acid (1R,2R,4S,5S,7r)-7-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Salt;  (1α,2β,4β,5α,7α)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]no

Origin of Product

United States

Mechanistic Pathways of Tiotropium Trifluoroacetic Acid Impurity Formation

Degradation Chemistry of Tiotropium (B1237716) Leading to Impurity Generation

Degradation impurities in Tiotropium can arise from various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. google.com The formation of a trifluoroacetic acid-related impurity is likely linked to the presence of TFA, which can act as a catalyst or a reactant in these degradation pathways.

Hydrolytic Degradation Mechanisms and Acidic Conditions

Tiotropium bromide is known to be susceptible to hydrolysis, which can be accelerated under acidic conditions. google.com The primary hydrolysis products are N-methylscopine and di-2-thienylglycolic acid. nih.gov If trifluoroacetic acid is present in the formulation or drug substance, its strong acidic nature (pKa of approximately 0.52) can catalyze this hydrolytic cleavage. wikipedia.org The acidic environment provided by TFA can protonate the ester carbonyl group of Tiotropium, making it more susceptible to nucleophilic attack by water.

While direct formation of a Tiotropium-TFA conjugate via hydrolysis is not the primary pathway, the presence of TFA can significantly influence the degradation profile. For instance, in dry powder formulations containing tiotropium and an amino acid like leucine (B10760876), the introduction of an acid has been shown to prevent or delay the formation of other impurities. google.com This suggests a complex interplay where the pH, influenced by acids like TFA, is a critical factor in the stability of Tiotropium.

Oxidative Degradation Pathways

Oxidative degradation of Tiotropium can occur upon exposure to oxygen or oxidizing agents. google.com While specific oxidative pathways leading to a TFA-related impurity are not explicitly detailed in the literature, it is plausible that reactive oxygen species could interact with both Tiotropium and any residual TFA. The strong electron-withdrawing nature of the trifluoromethyl group in TFA could potentially influence the redox chemistry of the system, although this remains a speculative pathway without further research. Studies have shown that Tiotropium can reduce the production of reactive oxygen species (ROS) in certain biological systems, indicating its interaction with oxidative environments. youtube.com

Photolytic and Thermal Degradation Profiles

Forced degradation studies have demonstrated that Tiotropium is susceptible to both photolytic and thermal stress. theclinivex.comgoogle.com Exposure to light and elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. turi.org In the presence of TFA, it is conceivable that photolytic or thermal energy could facilitate reactions between Tiotropium and TFA. For example, photo-activation could lead to the formation of radical species that could then interact. Thermally, the increased kinetic energy could promote reactions that might not occur at ambient temperatures. For instance, prolonged drying at high temperatures (e.g., 111°C) has been shown to cause decomposition of Tiotropium into N-demethyltiotropium. chemicea.com If TFA were present under such conditions, the formation of TFA adducts could be a potential outcome.

Process-Related Impurity Formation during Tiotropium Synthesis

The synthesis of Tiotropium bromide involves multiple steps, each with the potential to introduce impurities. umn.edu The presence of a trifluoroacetic acid impurity is most likely a process-related impurity, arising from the use of TFA in the synthesis or purification stages.

Contribution of Starting Materials and Chemical Intermediates to Impurity Profile

The purity of starting materials and intermediates is crucial for controlling the impurity profile of the final API. agc.com Trifluoroacetic acid is a common reagent and solvent in organic synthesis, valued for its strong acidity and volatility. wikipedia.orgnih.gov It is frequently used for the removal of protecting groups, such as the Boc group, in peptide and other organic syntheses. wikipedia.org If any of the starting materials or intermediates in the Tiotropium synthesis were purified or synthesized using TFA, residual amounts could carry over into subsequent steps. This residual TFA could then react with Tiotropium or its precursors to form the corresponding impurity.

The following table outlines potential sources of TFA in the synthesis process:

Synthesis Stage Potential Source of TFA Plausible Mechanism of Impurity Formation
Purification of Intermediates Use of reversed-phase HPLC with TFA as an ion-pairing agent. wikipedia.orgIncomplete removal of TFA can lead to the formation of a Tiotropium-TFA salt or adduct.
Deprotection Steps Use of TFA to remove acid-labile protecting groups from precursors.Residual TFA can react with the final product or intermediates.
Solvent Residue Use of TFA as a solvent or catalyst in preceding reactions. nih.govCarryover of TFA into the final crystallization step.

By-product Genesis from Quaternary Ammonium (B1175870) Salt Synthesis

The final step in the synthesis of Tiotropium bromide is the quaternization of N-demethyltiotropium (scopine di(2-thienyl)glycolate) with methyl bromide. chemicea.com This is a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide. vub.be If trifluoroacetic acid is present during this step, it could potentially compete with the bromide ion as a counter-ion for the newly formed quaternary ammonium salt, resulting in the formation of Tiotropium trifluoroacetate (B77799).

Furthermore, TFA is known to form adducts with various molecules. In the context of Tiotropium synthesis, it is plausible that TFA could form a stable ion pair or adduct with the Tiotropium cation. The presence of TFA in liquid chromatography mobile phases is known to cause signal suppression and adduct formation in mass spectrometry analysis, highlighting its propensity to interact with analytes.

The table below summarizes known process-related impurities and potential pathways for TFA impurity formation:

Impurity Type Formation Pathway Potential for TFA Involvement
Unreacted Intermediates Incomplete reaction of N-demethyltiotropium.Not a direct pathway for TFA impurity, but residual intermediates could react with TFA.
By-products from Quaternization Side reactions during the SN2 reaction.If TFA is present, it can act as a counter-ion, forming Tiotropium trifluoroacetate.
Residual Solvents/Reagents Carryover from previous steps. jst.go.jpDirect source of TFA that can form an adduct or salt with Tiotropium.
Degradation of Tiotropium Hydrolysis or thermal degradation during workup. nih.govchemicea.comTFA can catalyze degradation or react with the degradation products.

Interactions with Pharmaceutical Excipients and Packaging Components Affecting Impurity Levels

The interaction of the active pharmaceutical ingredient with excipients and packaging components is a critical factor that can affect the impurity profile of a drug product over its shelf life.

Pharmaceutical Excipients:

Acidic excipients, such as citric acid or ascorbic acid, are sometimes included in formulations to maintain a stable pH. The presence of such acidic components could potentially influence the equilibrium of salt forms and affect the levels of the Tiotropium Trifluoroacetic Acid Impurity if a source of trifluoroacetate is present.

Packaging Components:

Leachables from container closure systems are a known source of impurities in pharmaceutical products. These are chemical entities that can migrate from packaging materials into the drug product under normal storage conditions. While there is no specific evidence linking packaging components to the this compound, the potential for such interactions is a standard consideration in pharmaceutical development. Fluorinated polymers are used in some packaging components, and while unlikely, the degradation of such materials under certain conditions could theoretically be a source of trifluoroacetic acid. More commonly, leachables can alter the pH of the formulation, which in turn could affect the stability of the drug substance.

The following table outlines potential interactions that could influence the levels of the this compound.

Interacting ComponentPotential Interaction MechanismPotential Impact on TFA Impurity Levels
Acidic Excipients (e.g., Citric Acid) Alteration of the formulation's micro-pH.Could influence the equilibrium of tiotropium salts, potentially favoring the formation of the trifluoroacetate salt if a source is present.
Reactive Excipients (e.g., Leucine) Can participate in degradation reactions with the active ingredient.While direct interaction to form the TFA impurity is not documented, such interactions highlight the potential for excipient-driven impurity formation.
Container Closure System (Leachables) Migration of chemical entities from the packaging into the drug product.Leachables could potentially introduce acidic or reactive species that could affect tiotropium stability or act as a source of counter-ions.

Advanced Analytical Methodologies for Tiotropium Trifluoroacetic Acid Impurity Characterization and Quantification

Chromatographic Techniques for Comprehensive Impurity Profiling and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of the API from its related substances. For Tiotropium (B1237716) Trifluoroacetic Acid Impurity, a combination of liquid and gas chromatography methods is utilized to ensure a complete impurity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of non-volatile impurities in Tiotropium. The development of a robust and reliable HPLC method requires careful optimization of various parameters to achieve the desired separation and sensitivity for the Tiotropium Trifluoroacetic Acid Impurity.

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.netnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov Specificity studies, often involving forced degradation, demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential degradants and other impurities. nih.gov

Reversed-Phase HPLC (RP-HPLC) Applications and Column Chemistries

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied HPLC mode for the analysis of Tiotropium and its impurities. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The choice of column chemistry is critical for achieving optimal separation. For the analysis of Tiotropium and its related substances, C8 and C18 columns are commonly employed. nih.gov These columns consist of silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) hydrocarbon chains. The C18 columns, being more hydrophobic, generally provide greater retention for non-polar compounds, while C8 columns offer slightly less retention and can be advantageous for separating mixtures with a wider range of polarities. The selection between C8 and C18 depends on the specific separation requirements and the physicochemical properties of Tiotropium and the Trifluoroacetic Acid impurity.

A typical RP-HPLC method for Tiotropium impurity profiling might utilize a column such as a Zorbax SB C8 (150 x 4.6 mm, 5 µm) or a BDS Hypersil C18 (250×4.6 mm, 5 μm). nih.govnih.gov The longer C18 column can provide higher resolution for complex impurity profiles.

Gradient Elution Optimization and Mobile Phase Composition, including Trifluoroacetic Acid

To effectively separate a range of compounds with varying polarities, such as Tiotropium and the more polar Trifluoroacetic Acid impurity, gradient elution is often preferred over isocratic elution. google.com Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, improving peak shape and reducing analysis time.

The mobile phase composition is a critical parameter that is meticulously optimized. A typical mobile phase for Tiotropium analysis consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer solution to control the pH and improve peak shape. For instance, a mobile phase could consist of a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.2) and acetonitrile. nih.gov

Trifluoroacetic acid (TFA) itself can be a component of the mobile phase, where it serves a dual purpose. At low concentrations (typically 0.05% to 0.1%), TFA acts as an ion-pairing agent. biomedres.us It pairs with the positively charged Tiotropium cation, forming a neutral ion-pair that has enhanced retention on the reversed-phase column. This can significantly improve peak shape and resolution. The concentration of TFA in the mobile phase is a critical parameter to optimize, as it can influence the retention and selectivity of the separation. The use of TFA in the mobile phase requires careful consideration, especially when mass spectrometry is used for detection, as it can cause ion suppression. researchgate.net

An example of a mobile phase used in a gradient method for Tiotropium and its impurities could be a gradient of 0.2% v/v perchloric acid in water (Solvent A) and acetonitrile (Solvent B). nih.gov The gradient program would be optimized to ensure adequate separation of all known and unknown impurities.

ParameterTypical Condition 1Typical Condition 2
Column Zorbax SB C8, 5 µm (150 × 4.6 mm) nih.govBDS Hypersil C18, 5 µm (250×4.6 mm) nih.gov
Mobile Phase A 0.2 % v/v perchloric acid in water nih.govSodium phosphate buffer pH 3.2 nih.gov
Mobile Phase B Acetonitrile nih.govAcetonitrile nih.gov
Elution Mode GradientGradient
Detector UV at 230 nm nih.govPDA detector at 240 nm nih.gov

Table 1: Example HPLC Conditions for Tiotropium Impurity Analysis

Ultra-High-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, leading to substantial improvements in resolution, speed, and sensitivity. nih.gov

For the analysis of this compound, UPLC can offer several advantages. The increased resolution allows for better separation of the impurity from the main Tiotropium peak and other related substances, which is particularly beneficial for complex impurity profiles. The shorter analysis times offered by UPLC can significantly increase sample throughput in a quality control environment. The enhanced sensitivity of UPLC is also advantageous for the detection and quantification of trace-level impurities.

A UPLC method for Tiotropium would typically involve a sub-2 µm particle column and a faster gradient elution compared to a conventional HPLC method, while maintaining the fundamental principles of reversed-phase chromatography. The transition from HPLC to UPLC requires method re-optimization and validation.

Mass Spectrometry (MS) for Structural Elucidation and Trace Impurity Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities and for the highly sensitive quantification of trace-level impurities. When coupled with a chromatographic separation technique like HPLC or UPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification of impurities.

For the this compound, LC-MS would be the definitive technique for its characterization. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity and confirming its identity as the trifluoroacetate (B77799) salt of Tiotropium.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of the impurity. In an MS/MS experiment, the ion corresponding to the this compound is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, confirming the presence of both the Tiotropium cation and the trifluoroacetate anion. For instance, in positive ion mode, the Tiotropium cation would be observed, and its fragmentation pattern would match that of the Tiotropium reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive detection and quantification of this compound. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS setup, the analyte is first separated from the drug substance and other impurities on a chromatographic column. Subsequently, the eluted compounds are ionized, and the mass spectrometer isolates the precursor ion of the target impurity, subjects it to collision-induced dissociation, and then detects the resulting product ions.

This technique is particularly valuable for trace-level impurity analysis. For instance, a new and sensitive LC-MS/MS method was developed for determining related impurities of Tiotropium Bromide that are not UV active. researchgate.netx-mol.com This method utilized electrospray ionization in the positive mode with multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. x-mol.com The MRM mode allows for the specific monitoring of a particular precursor-to-product ion transition, significantly reducing background noise and enhancing the signal-to-noise ratio for the impurity of interest. Research has demonstrated the capability of LC-MS/MS to reach a limit of detection (LOD) and limit of quantitation (LOQ) at the parts-per-billion (ppb) level, with one study reporting an LOD of 1.0 ppb and an LOQ of 2.5 ppb for specific Tiotropium impurities. researchgate.netx-mol.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) for Degradation Product Identification

For the identification and structural elucidation of unknown degradation products, including potential trifluoroacetic acid-related impurities, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) is an indispensable tool. This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions.

The identity of Tiotropium-related compounds has been successfully supported by using LC-Q/TOF-MS. researchgate.netx-mol.com In degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, and heat, LC-Q/TOF-MS is employed to analyze the resulting mixture. The accurate mass data obtained allows for the confident identification of degradation products by comparing the measured mass to theoretical masses of potential structures. This capability is crucial for understanding the degradation pathways of Tiotropium and for characterizing novel impurities that may arise during manufacturing or storage.

Application in Characterizing Non-UV Active Impurities

A significant challenge in impurity profiling is the detection of compounds that lack a UV chromophore, rendering them invisible to conventional UV detectors used in High-Performance Liquid Chromatography (HPLC). Trifluoroacetic acid and its related impurities often fall into this category. LC-MS/MS is the method of choice for such non-UV active impurities. researchgate.netx-mol.com

The determination of non-UV active impurities G and H in Tiotropium Bromide inhaler capsules highlights the importance of mass spectrometric detection. researchgate.netx-mol.com Since these impurities cannot be reliably detected by UV, a sensitive LC-MS/MS method was specifically developed and validated for their quantification. x-mol.com This underscores the necessity of employing mass spectrometry for comprehensive impurity profiling of Tiotropium Bromide to ensure that all potential impurities, regardless of their UV activity, are adequately controlled.

Method Validation Parameters for Impurity Assays (ICH Q2(R1) Adherence)

The validation of analytical methods used for quantifying impurities is a regulatory requirement to ensure the reliability of the data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. ich.org All analytical methods for Tiotropium impurities must be validated according to these guidelines. researchgate.netx-mol.comresearchgate.net

Specificity and Selectivity for Impurity Separation

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For an impurity assay, this means the method must be able to separate the this compound from the active pharmaceutical ingredient (API), other known impurities, and any degradation products.

To demonstrate specificity, samples of the drug substance are spiked with known levels of impurities and potential degradation products. ich.org The method's ability to resolve these components from each other and from the main peak is then evaluated. In the context of Tiotropium impurity analysis, forced degradation studies are often conducted to generate potential degradation products. nih.gov The analytical method must then demonstrate that the peaks corresponding to these degradation products are well-resolved from the Tiotropium peak and other known impurities. researchgate.net The absence of interference from excipients in the formulation must also be confirmed. edwiserinternational.com Chromatographic methods should show baseline separation between the impurity peak and the Tiotropium peak.

The following tables summarize key validation parameters from representative studies on Tiotropium impurity analysis, demonstrating adherence to ICH Q2(R1) principles.

Table 1: Example LC-MS/MS Method Validation Parameters for Tiotropium Impurities

Validation Parameter Result Reference
Limit of Detection (LOD) 1.0 ppb researchgate.netx-mol.com
Limit of Quantitation (LOQ) 2.5 ppb researchgate.netx-mol.com
Linearity (Correlation Coefficient) 1.000 nih.gov
Accuracy (Recovery) Within acceptable limits edwiserinternational.com

| Precision (%RSD) | < 2% | edwiserinternational.com |

Table 2: Example Chromatographic Conditions and System Suitability for Tiotropium Impurity Analysis

Parameter Condition/Specification Reference
Column Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) researchgate.netx-mol.com
Flow Rate 0.4 ml/min (gradient) researchgate.netx-mol.com
Theoretical Plates (N) > 2000 edwiserinternational.com
Tailing Factor (T) < 2.0 edwiserinternational.com

| Resolution (Rs) | Baseline separation | edwiserinternational.com |

Linearity and Range Determination

The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the this compound, establishing a linear relationship between the instrument response and the concentration is a critical step in method validation, ensuring that the impurity can be quantified accurately across a spectrum of expected levels.

In typical reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed for Tiotropium and its related substances, linearity is assessed by preparing a series of calibration standards at different concentration levels. nih.gov These levels usually span from the limit of quantification (LOQ) to approximately 150% of the target concentration for the impurity. nih.gov For instance, a linearity study for a Tiotropium-related substance might involve concentrations ranging from 0.015 to 1.089 ppm. nih.gov

The data obtained from the analysis of these standards, specifically the peak area response, is then plotted against the corresponding concentration. A linear regression analysis is performed on this data to determine the correlation coefficient (r) or the coefficient of determination (r²), the y-intercept, and the slope of the regression line. An excellent correlation coefficient, typically greater than 0.999, indicates a strong linear relationship. nih.govwisdomlib.org

The following table illustrates typical data that would be generated during a linearity study for this compound.

Table 1: Representative Linearity Data for this compound

Concentration Level (%) Concentration (ppm) Peak Area (arbitrary units)
LOQ 0.05 1500
50 0.25 7500
80 0.40 12000
100 0.50 15000
120 0.60 18000
150 0.75 22500
Linear Regression Analysis
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996
Slope 29950

| Y-intercept | 50 | |

This table is generated based on typical values found in analytical method validation literature for related pharmaceutical impurities.

Accuracy and Precision Assessments

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is typically determined by recovery studies, where a known amount of the impurity is spiked into a placebo or sample matrix and the percentage of the impurity recovered is calculated. nih.gov The accuracy assessment for this compound would involve spiking the impurity at multiple concentration levels, usually covering the analytical range (e.g., LOQ, 50%, 100%, and 150% of the specification limit). nih.gov The recovery is expected to be within a predefined acceptance range, commonly 98-102%, to demonstrate the method's accuracy.

Precision denotes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision) assesses the precision under the same operating conditions over a short interval of time.

Intermediate precision (Ruggedness) expresses within-laboratory variations, such as different days, different analysts, or different equipment. turkjps.org

Reproducibility assesses the precision between different laboratories.

For this compound, precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. The acceptance criterion for precision is usually an RSD of not more than 2.0%. wisdomlib.org

The following tables present illustrative data for accuracy and precision studies.

Table 2: Illustrative Accuracy (Recovery) Data

Concentration Level Amount Spiked (ppm) Amount Recovered (ppm) % Recovery
LOQ 0.05 0.049 98.0%
50% 0.25 0.252 100.8%
100% 0.50 0.495 99.0%

This table is a representation of typical recovery data.

Table 3: Illustrative Precision Data

Precision Type Parameter Result (%RSD)
Repeatability 6 replicate injections of 100% level 0.8%
Intermediate Precision Analysis on different day 1.2%
Analysis by different analyst 1.5%

This table is a representation of typical precision data.

Limits of Detection (LOD) and Quantification (LOQ) Derivation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.org For an impurity like Tiotropium Trifluoroacetic Acid, a sensitive method with low LOD and LOQ values is crucial for ensuring the quality and safety of the drug product.

The determination of LOD and LOQ is generally based on the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the response (often from the y-intercepts of regression lines or the standard deviation of blank measurements)

S = the slope of the calibration curve

Alternatively, LOD and LOQ can be determined based on the signal-to-noise ratio, where the LOD is typically a signal-to-noise ratio of 3:1, and the LOQ is a signal-to-noise ratio of 10:1. asianpubs.org For Tiotropium-related substances, reported LOQ values can be as low as 0.015 ppm. nih.gov

Table 4: Representative LOD and LOQ Values

Parameter Method Result (ppm)
Limit of Detection (LOD) Based on Signal-to-Noise (3:1) 0.015
Limit of Quantification (LOQ) Based on Signal-to-Noise (10:1) 0.05

This table provides examples of typical LOD and LOQ values.

Robustness and Ruggedness Evaluation

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govscribd.com For an HPLC method for this compound, robustness would be evaluated by making small changes to critical method parameters such as:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) is then assessed. The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. turkjps.org This is often assessed during the intermediate precision study. turkjps.org

Table 5: Example of a Robustness Study Design

Parameter Nominal Value Variation 1 Variation 2
Flow Rate (mL/min) 1.0 0.9 1.1
Column Temperature (°C) 30 28 32
Mobile Phase pH 3.2 3.0 3.4

This table illustrates typical parameters and their variations in a robustness study.

Forced Degradation Studies for Stability-Indicating Analytical Method Development

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating analytical method. nih.govamazonaws.com The purpose of these studies is to intentionally degrade the drug substance and drug product under more severe conditions than accelerated stability studies. nih.govamazonaws.com This helps to establish the intrinsic stability of the molecule, elucidate degradation pathways, and demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradation products. nih.govamazonaws.com

Design and Execution of Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies for Tiotropium and its potential impurities, including this compound, would involve subjecting the drug substance to a variety of stress conditions as recommended by ICH guidelines. amazonaws.comresearchgate.net These conditions typically include:

Acidic Hydrolysis: Treatment with an acid, such as 0.5 N hydrochloric acid (HCl), at elevated temperatures. amazonaws.com

Basic Hydrolysis: Treatment with a base, such as 0.1 N sodium hydroxide (B78521) (NaOH), at room or elevated temperatures. amazonaws.com

Oxidative Degradation: Exposure to an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), at room temperature. amazonaws.com

Thermal Degradation: Exposure of the solid drug substance or a solution to high temperatures (e.g., 60°C). amazonaws.com

Photolytic Degradation: Exposure of the drug substance in solid or solution form to light, typically in a photostability chamber. amazonaws.com

The extent of degradation is monitored over time, with the goal of achieving a target degradation of approximately 5-20%. nih.gov

Table 6: Summary of Forced Degradation Conditions and Observations

Stress Condition Reagent/Condition Duration Observation
Acidic Hydrolysis 0.5 N HCl at 60°C 24 hours Significant degradation observed
Basic Hydrolysis 0.1 N NaOH at RT 8 hours Moderate degradation observed
Oxidative Degradation 30% H₂O₂ at RT 48 hours Significant degradation observed
Thermal Degradation 60°C 5 days Minor degradation observed

This table provides a hypothetical summary of forced degradation results.

Elucidation of Degradation Pathways and Identification of Degradation Products

Following forced degradation, the stressed samples are analyzed using the developed stability-indicating method. The primary goal is to demonstrate that the degradation products are well-resolved from the main peak of Tiotropium and any known impurities. Peak purity analysis, often using a photodiode array (PDA) detector, is performed to ensure that the analyte peak is free from co-eluting degradants. amazonaws.com

The identification and characterization of significant degradation products are crucial for understanding the degradation pathways. This is often accomplished using advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements of the degradation products, which aids in the elucidation of their elemental composition and chemical structures. nih.govresearchgate.neteurjchem.com

For Tiotropium, hydrolysis is a known degradation pathway, which can lead to the formation of N-methylscopine and di-(2-thienyl)glycolic acid. google.com Any potential this compound would also be subjected to these degradation studies to understand its stability profile and ensure it can be separated from other related substances.

Table 7: Chemical Compounds Mentioned

Compound Name
This compound
Tiotropium
Tiotropium Bromide
Formoterol
Ciclesonide
Trifluoroacetic Acid
Hydrochloric Acid
Sodium Hydroxide
Hydrogen Peroxide
N-methylscopine

Mass Balance Considerations in Stability Studies

The principle of mass balance is a critical component in the validation of stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2). The concept dictates that the total amount of a drug substance should be accounted for throughout a stability study. In practice, this means the sum of the assay value of the active pharmaceutical ingredient (API) and the levels of all detected degradation products should remain constant and close to 100% of the initial value. nih.govgoogle.com Achieving a satisfactory mass balance, typically within a range of 95.0% to 105.0%, provides confidence that all significant degradation products have been identified and quantified, thereby confirming the stability-indicating nature of the analytical method. nih.govsemanticscholar.org

The characterization and quantification of impurities such as a potential "this compound" present unique challenges in mass balance assessments for tiotropium stability studies. Trifluoroacetic acid (TFA) is not a reported degradation product of tiotropium but is frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve the peak shape of basic compounds like the quaternary ammonium (B1175870) cation of tiotropium. shimadzu-webapp.euresearchgate.netmournetrainingservices.co.uk Therefore, the presence of a tiotropium-TFA species could be a process-related impurity (e.g., a counter-ion from a purification step) or, more commonly, an analytical artifact formed in-situ during analysis, such as a non-covalent adduct in the electrospray ionization source of a mass spectrometer. shimadzu-webapp.eu Distinguishing between a true degradant and these other possibilities is fundamental to an accurate mass balance calculation.

Forced degradation studies are essential for developing and validating stability-indicating methods. In these studies, the drug substance is subjected to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants. researchgate.net An effective method must be able to separate the parent drug from all resulting impurities.

Stress ConditionTimeDegradation of Tiotropium (%)Observations
Acid Hydrolysis (0.5 N HCl)24 hours~5.2%Formation of known hydrolytic impurities observed.
Base Hydrolysis (0.1 N NaOH)8 hours~12.5%Significant degradation into multiple products.
Oxidative (30% H₂O₂)24 hours~8.9%Formation of N-oxide and other oxidative impurities.
Thermal (80°C)48 hours~3.1%Minor degradation observed.
Photolytic (ICH Q1B)7 days~4.5%Formation of specific photolytic degradants.
Table 1: Illustrative Data from a Hypothetical Forced Degradation Study of Tiotropium Bromide. This table summarizes typical degradation behavior under various stress conditions, which is the first step in identifying impurities for mass balance analysis.

When performing mass balance calculations, several factors related to a potential this compound must be considered. A primary challenge is analytical detection and quantification. Trifluoroacetic acid itself lacks a significant UV chromophore, making a Tiotropium-TFA salt or adduct difficult to quantify accurately using standard HPLC-UV detection if its response factor differs significantly from the parent compound or other degradants. google.com Using the API's response factor for an impurity without confirmation can lead to significant errors in quantification and result in a poor mass balance. sielc.com

If a peak corresponding to a Tiotropium-TFA species is detected, its origin must be determined. If it is a process-related impurity, its level should be accounted for at the start of the study and monitored. It would not be included in the sum of newly formed degradation products for the mass balance calculation. If it is an analytical artifact, it represents a false positive that can lead to ion suppression in mass spectrometry, affecting the quantification of the actual analyte and causing an apparent, but not real, loss of mass. shimadzu-webapp.eunih.gov

ComponentInitial (t=0) % AssayStressed Sample % AssayChange from Initial (%)Mass Balance Calculation (Initial Attempt)Corrected Mass Balance Calculation
Tiotropium99.889.5-10.389.589.5
Known Impurity 10.13.5+3.43.53.5
Known Impurity 20.14.1+4.04.14.1
Unidentified Peak (Hypothesized TFA Impurity)0.01.2+1.21.22.6*
Total Accounted For 100.0 98.3 98.3 99.7
Mass Balance 98.3% (Poor) 99.7% (Acceptable)
Table 2: Example of a Mass Balance Calculation in a Tiotropium Stability Study. This hypothetical table illustrates how an incorrectly quantified impurity can lead to a poor mass balance. The "Corrected" column shows the result after applying a hypothetical relative response factor of 2.2 for the unidentified peak, demonstrating the importance of accurate impurity characterization for achieving an acceptable mass balance.

Determine if the impurity is a true degradant, a process-related impurity, or an analytical artifact.

Employ analytical techniques, such as LC-MS, that can definitively identify and characterize the species. shimadzu-webapp.eu

Develop methods that can resolve the impurity from the API and all other known degradants.

Determine the relative response factor (RRF) for the impurity to ensure accurate quantification, especially if using HPLC-UV.

Account for potential ion suppression or adduct formation if using mass spectrometric detection.

Only by addressing these analytical challenges can a true and accurate mass balance be demonstrated, thereby ensuring the validity of the stability-indicating method.

Strategies for Mitigation and Control of Tiotropium Trifluoroacetic Acid Impurity

Synthetic Process Optimization for Impurity Profile Management

The management of the Tiotropium (B1237716) Trifluoroacetic Acid Impurity profile begins with the optimization of the synthetic process. This involves a multi-faceted approach focusing on raw materials, reaction conditions, and the synthetic route itself.

Selection and Qualification of High-Purity Raw Materials and Reagents

The quality of the final API is intrinsically linked to the purity of the starting materials and reagents used in its synthesis. google.com To minimize the formation of the trifluoroacetic acid-related impurity, a robust supplier qualification program is essential. This involves:

Rigorous Supplier Vetting: Selecting suppliers who can consistently provide high-purity raw materials and reagents with well-characterized impurity profiles.

Comprehensive Testing: Implementing stringent in-house testing of incoming raw materials to confirm their identity, purity, and the absence of potential precursors to the trifluoroacetic acid impurity.

Impurity Profiling: Characterizing the impurity profile of starting materials to identify and quantify any components that might contribute to the formation of the target impurity during the synthesis.

A patent describing a process for preparing N-demethyltiotropium, a key intermediate for Tiotropium, highlights the importance of starting material purity. google.com It demonstrates that using highly pure N-demethyltiotropium (greater than 99.8% by HPLC) results in Tiotropium Bromide with a purity of 99.83%, whereas using a less pure, un-crystallized intermediate leads to a final product with only 98.66% purity. google.com This underscores the direct correlation between the quality of intermediates and the final API's impurity profile.

Refinement of Reaction Conditions and Purification Processes

Optimizing reaction parameters is a critical step in controlling impurity formation. For Tiotropium synthesis, this can involve adjusting temperature, pressure, reaction time, and the stoichiometry of reactants to disfavor the pathway leading to the trifluoroacetic acid impurity.

Following the synthesis, effective purification processes are employed to remove any formed impurities. Common purification techniques for Tiotropium and its intermediates include:

Crystallization: This is a powerful technique for purifying the final product and key intermediates. A patent for preparing Tiotropium Bromide details a specific crystallization process involving dissolving the crude product in methanol (B129727) at reflux, followed by concentration and the addition of acetone (B3395972) to precipitate the purified product. google.com This process effectively removes impurities, yielding a product with a purity greater than 99.5%. google.com

Chromatography: Various chromatographic techniques, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are used for both analytical and preparative purposes to separate Tiotropium from its impurities. researchgate.netnih.gov Stability-indicating RP-HPLC methods have been developed to separate Tiotropium from its process-related impurities and degradation products. researchgate.net

The table below illustrates the impact of purification on the purity of a Tiotropium intermediate, as described in a patent.

Material Purification Step Purity (by HPLC)
N-demethyltiotropiumBefore RecrystallizationNot Specified
N-demethyltiotropiumAfter Recrystallization from Acetonitrile (B52724)99.8%
Tiotropium BromideFrom Uncrystallized N-demethyltiotropium98.66%
Tiotropium BromideFrom Crystallized N-demethyltiotropium99.83%

Formulation Development Approaches for Impurity Stability Enhancement

Controlling impurities is not limited to the synthesis of the API but extends to the final drug formulation. The stability of Tiotropium within the formulation is crucial to prevent the degradation of the API and the formation of new impurities over the product's shelf life.

Impact of Excipient Selection on Impurity Formation and Stability

Excipients are inactive ingredients in a drug product, but they can have a significant impact on the stability of the API. nih.gov In the case of Tiotropium, which is often formulated as a dry powder for inhalation, the choice of excipients is critical.

Compatibility Studies: Extensive compatibility studies are performed between Tiotropium and various excipients under stressed conditions (e.g., elevated temperature and humidity) to identify any potential interactions that could lead to degradation and impurity formation.

Excipient Quality: The purity of excipients is also a factor. For instance, trace levels of reactive species in an excipient could potentially initiate the degradation of Tiotropium. Recent studies on other drugs have shown that the level of nitrites in excipients can influence the formation of nitrosamine (B1359907) impurities, highlighting the importance of controlling excipient quality. researchgate.net

pH and Micro-environment: The pH of the formulation's micro-environment can influence the stability of the API. For liquid formulations, pH adjusting agents are used to maintain a pH at which the drug is most stable. justia.com For dry powder formulations, the acidic or basic nature of the excipients can also play a role.

A patent for a dry powder formulation of Tiotropium notes that under certain conditions, a formulation containing a Tiotropium salt and an amino acid like leucine (B10760876) can lead to a decrease in the purity of the Tiotropium salt over time due to an increase in related impurities. google.com This indicates a potential interaction between the API and the excipient that needs to be carefully managed.

Packaging Material and Storage Condition Considerations for Impurity Control

The primary packaging of the drug product serves as a barrier to environmental factors that can affect its stability, such as moisture and light.

Moisture Protection: Tiotropium dry powder inhalers are known to be sensitive to humidity. nih.gov Exposure to moisture can lead to physical changes in the powder, such as particle agglomeration, and can also promote chemical degradation. nih.govfda.gov Therefore, packaging materials with low moisture permeability, such as aluminum foil blisters and pouches containing desiccants, are used to protect the product. fda.govgeneesmiddeleninformatiebank.nl

Light Protection: Photostability studies have shown that Tiotropium can be sensitive to light. geneesmiddeleninformatiebank.nl The primary packaging, such as blisters, is designed to be light-protective to prevent photodegradation. geneesmiddeleninformatiebank.nl

Storage Conditions: The labeled storage conditions for Tiotropium products, such as "store in the original package in order to protect from moisture," are based on extensive stability testing. geneesmiddeleninformatiebank.nl Adherence to these conditions is essential to minimize impurity formation throughout the product's shelf life.

A comparative study of two Tiotropium-containing products with different primary packaging (blister vs. bottle) demonstrated that the packaging configuration can significantly impact the product's performance upon exposure to air, underscoring the critical role of packaging in maintaining product integrity. nih.govnih.gov

The table below summarizes key considerations for packaging and storage to control impurities.

Factor Consideration Mitigation Strategy Rationale
Moisture Tiotropium powder is sensitive to humidity.Use of low-permeability packaging (e.g., aluminum blisters/pouches), inclusion of desiccants. fda.govgeneesmiddeleninformatiebank.nlPrevents chemical degradation and physical changes to the powder. nih.gov
Light Tiotropium is light-sensitive.Use of opaque or light-protective primary packaging. geneesmiddeleninformatiebank.nlPrevents photodegradation of the active ingredient. geneesmiddeleninformatiebank.nl
Temperature Elevated temperatures can accelerate degradation.Recommended storage conditions (e.g., below 25°C). geneesmiddeleninformatiebank.nlEnsures product stability and minimizes impurity formation over the shelf life.

Leveraging Impurity Reference Standards and Certified Materials in Quality Control

The effective control and mitigation of the Tiotropium Trifluoroacetic Acid Impurity within the pharmaceutical manufacturing process are critically dependent on the use of well-characterized impurity reference standards and certified reference materials (CRMs). These materials are the cornerstone of quality control (QC), providing the benchmark against which all analytical measurements are compared to ensure the final drug product's safety, efficacy, and compliance with stringent regulatory standards. synthinkchemicals.compharmamirror.com

Impurity reference standards for Tiotropium impurities, including the trifluoroacetic acid variant, are highly purified compounds that are extensively characterized to confirm their structure and purity. synthinkchemicals.com They serve several vital functions in the quality control laboratory. Primarily, they are used for the identification of impurities in raw materials and the final active pharmaceutical ingredient (API). By comparing the analytical signature, such as the retention time in a High-Performance Liquid Chromatography (HPLC) analysis, of an unknown peak in a sample to that of the known reference standard, analysts can positively identify the impurity. researchgate.net

Furthermore, these standards are indispensable for the quantitative analysis of the impurity. veeprho.com By creating a calibration curve with a reference standard of a known concentration, laboratories can accurately determine the amount of the this compound present in a given batch. This quantification is essential to ensure that the impurity level remains below the established safety thresholds defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmamirror.com The use of these standards is a key component in the validation of analytical methods, demonstrating that the method is accurate, precise, and reliable for its intended purpose. synthinkchemicals.compharmiweb.com

Certified Reference Materials (CRMs) offer an even higher level of assurance. A CRM is a reference material that has had its property values certified by a metrologically valid procedure, and it is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. veeprho.com For this compound, using a CRM provides greater confidence in the accuracy of quality control testing, which is crucial for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synthinkchemicals.comfda.gov

Suppliers of pharmaceutical impurity standards provide a comprehensive Certificate of Analysis (CoA) with the reference material. theclinivex.com This document contains critical data from the characterization of the standard. While a specific CoA for this compound is not publicly available, a representative example of the data provided is shown below. This data is fundamental for the setup and validation of in-house analytical methods.

Representative Data for a Tiotropium Impurity Reference Standard Certificate of Analysis

This table is a representative example of data found on a Certificate of Analysis for a pharmaceutical impurity reference standard. The values are for illustrative purposes only.

Parameter Specification / Method Representative Result
Identity Conforms to structure Confirmed
¹H NMR Conforms to assigned structure
Mass Spectrometry (MS) Conforms to expected molecular weight
Purity (Assay) HPLC ≥ 98.0%
Appearance Visual Inspection White to off-white solid
Solubility N/A Soluble in Methanol
Residual Solvents Gas Chromatography (GC) Meets ICH Q3C limits
Storage Condition Recommended 2-8°C, Protect from light

| Retest Date | N/A | 24 months from date of analysis |

Research findings on the stability of Tiotropium highlight the importance of controlling degradation products. Studies have shown that Tiotropium Bromide can degrade under various stress conditions, such as changes in pH. google.com While specific research on the this compound is limited in publicly accessible literature, the general principles of impurity control for Tiotropium are well-established. Analytical methods, predominantly RP-HPLC, are developed and validated to separate the main API from its potential impurities, including process-related impurities and degradation products. researchgate.net The availability of specific impurity reference standards, such as this compound, is essential for the success of these analytical monitoring and control strategies. synthinkchemicals.com

Regulatory and Quality Assurance Frameworks for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines for Impurity Management

The ICH has established a comprehensive set of guidelines to ensure the quality of pharmaceutical products across the European Union, Japan, and the United States. These guidelines provide a scientific and risk-based approach to the control of impurities.

ICH Q3A and Q3B: Impurities in New Drug Substances and Products

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances and new drug products, respectively. gmp-compliance.org These guidelines classify impurities into organic impurities, inorganic impurities, and residual solvents. Trifluoroacetic Acid, when used as a reagent or solvent in the manufacturing process of Tiotropium (B1237716), would be primarily controlled as a residual solvent.

According to ICH Q3A(R2), impurities present at levels above a specified reporting threshold must be reported. synthinkchemicals.com If the level of an impurity exceeds the identification threshold, its structure must be characterized. synthinkchemicals.com Furthermore, impurities found at levels above the qualification threshold must be justified from a safety perspective. synthinkchemicals.com The thresholds for reporting, identification, and qualification of organic impurities are based on the maximum daily dose of the drug substance.

Table 1: ICH Q3A(R2) Thresholds for Organic Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day total daily intake (whichever is lower) 0.15% or 1.0 mg per day total daily intake (whichever is lower)

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) synthinkchemicals.com

ICH Q3B(R2) extends these principles to the finished drug product, focusing on degradation products that may form during manufacturing or on storage. ich.org It establishes thresholds for reporting, identifying, and qualifying degradation products in new drug products. ich.org

ICH Q3C: Guideline for Residual Solvents (specifically addressing Trifluoroacetic Acid)

The control of residual solvents is specifically addressed in the ICH Q3C guideline. sigmaaldrich.comcanada.ca Solvents are categorized into three classes based on their toxicity and potential risk to human health. sigmaaldrich.comcanada.ca

Class 1 solvents are known carcinogens or are strongly suspected to be harmful to humans and the environment and should be avoided. sigmaaldrich.comnih.gov

Class 2 solvents are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities and their levels should be limited. ich.orgsigmaaldrich.com

Class 3 solvents have low toxic potential and are considered less of a risk to human health. sigmaaldrich.comcanada.ca

Trifluoroacetic Acid is listed in the ICH Q3C (R8) guideline as a solvent for which no adequate toxicological data is available. sigmaaldrich.comnih.goveuropa.eueuropa.eu As such, a Permitted Daily Exposure (PDE) has not been established. For solvents without a PDE, manufacturers are required to provide a justification for the residual levels present in the final drug product. nih.gov This justification should be based on a risk assessment and scientific data.

The guideline provides two options for setting limits for residual solvents:

Option 1: Utilizes a concentration limit in parts per million (ppm) assuming a daily dose of 10 grams of the drug product. ijpbs.com

Option 2: Calculates a specific limit in mg/day based on the known maximum daily dose of the drug. ijpbs.com

Given the lack of a PDE for TFA, a case-by-case risk assessment is crucial to establish an acceptable limit that ensures patient safety.

ICH Q1A and Q1B: Stability Testing of New Drug Substances and Products

Stability testing is a critical component of impurity management, as it provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. The ICH Q1A(R2) guideline outlines the stability data package required for a registration application. canada.cahelixchrom.com This includes long-term and accelerated stability studies.

ICH Q1B provides guidance on the photostability testing of new drug substances and products. lgcstandards.com These studies are essential to identify and control photodegradation products that may arise upon exposure to light. lgcstandards.com While TFA is primarily a process-related impurity, stability studies are crucial to ensure that it does not contribute to the degradation of Tiotropium over the product's shelf life.

ICH Q2(R1): Validation of Analytical Procedures

To accurately monitor and control impurities like Trifluoroacetic Acid, the analytical procedures used must be validated to ensure they are fit for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures. lgcstandards.com It outlines the validation characteristics that need to be considered, including:

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For an impurity like TFA, a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography, is essential for its accurate quantification in Tiotropium. edqm.eu

Pharmacopoeial Standards and Monographs Relevant to Tiotropium Impurities (e.g., European Pharmacopoeia)

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), provide legally binding quality standards for medicinal substances and finished products. The Ph. Eur. monograph for Tiotropium Bromide specifies the tests and acceptance criteria for the drug substance, including limits for related substances (impurities). canada.ca

While the Ph. Eur. monograph for Tiotropium Bromide lists several specified impurities, "Tiotropium Trifluoroacetic Acid Impurity" is not explicitly named as a specified impurity. This suggests that TFA is not considered a common degradation product or a known synthesis-related impurity that requires a specific limit in the monograph. However, the general monograph on "Substances for pharmaceutical use" (2034) requires control of all potential impurities, including residual solvents. Therefore, even if not explicitly mentioned, the presence of TFA as a residual solvent must be controlled according to the principles of ICH Q3C and justified by the manufacturer. The European Pharmacopoeia provides reference standards for Tiotropium and its specified impurities to be used in the analytical tests. ich.org

Risk-Based Approaches to Impurity Control and Acceptable Limits

Modern pharmaceutical quality management emphasizes a risk-based approach to the control of impurities. This involves a systematic process of assessing, controlling, communicating, and reviewing the risks associated with impurities throughout the lifecycle of a product.

For an impurity like Trifluoroacetic Acid, where a specific toxicological limit is not defined in the guidelines, a risk-based approach is paramount. The manufacturer must:

Identify the source of the impurity: Determine the specific step in the manufacturing process where TFA is used and could potentially remain in the final product.

Assess the risk: Evaluate the potential for TFA to be present in the final drug substance and its potential impact on patient safety. This may involve reviewing available toxicological data, even if limited, and considering the route of administration and the maximum daily dose of Tiotropium.

Control the impurity: Implement appropriate process controls to minimize the level of residual TFA. This could include optimizing the purification steps, such as washing and drying, to effectively remove the solvent.

Justify the acceptable limit: Based on the risk assessment and the process capability, establish a scientifically sound acceptance criterion for residual TFA and provide a comprehensive justification in the regulatory submission.

Toxicological Assessment and Permitted Daily Exposure (PDE) Derivation for Trifluoroacetic Acid in Pharmaceutical Products

Trifluoroacetic acid (TFA) is utilized in the chemical industry and is a known impurity that can arise during the production of pharmaceuticals, including complex molecules like peptides. jst.go.jpumn.eduresearchgate.net Due to its strong acidic nature, TFA can exhibit severe local toxicity, such as irritation to the skin and respiratory tract. jst.go.jpumn.edu However, since most pharmaceutical products are formulated at a neutral pH, the risk assessment and derivation of a Permitted Daily Exposure (PDE) for TFA often consider its neutralized form, sodium TFA. jst.go.jpumn.edu

A comprehensive toxicological assessment of TFA is crucial for establishing safe exposure limits in final drug products. Studies have shown that the potential for TFA to cause acute toxicity is very low. nih.gov Repeated-dose oral studies in rats have identified the liver as the primary target organ, with the main effect being mild liver hypertrophy. nih.govfluorocarbons.org Further analysis suggests that TFA acts as a weak peroxisome proliferator in rats, a mode of action whose relevance to humans is considered low, as the human liver does not typically respond to the proliferative effects of such agonists. fluorocarbons.org Importantly, studies have indicated that TFA does not induce genotoxic responses. nih.govfluorocarbons.org

The derivation of a PDE value is a toxicological evaluation used to establish a safe limit for the carry-over of product residues in multi-purpose manufacturing facilities. nih.gov This value represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. The process for deriving a PDE for TFA follows the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3C(R8) and Q3D(R2). jst.go.jpumn.edu

Based on a 90-day study in rats where sodium TFA was found to cause hepatotoxicity, specific PDE values have been proposed. jst.go.jpumn.edu These values are route-dependent to account for differences in bioavailability and local tolerance.

Table 1: Permitted Daily Exposure (PDE) for Trifluoroacetic Acid

Administration Route Proposed PDE (mg/person/day)
Oral 1.7 jst.go.jpumn.edu
Parenteral 0.005 jst.go.jpumn.edu

These established PDE values provide a scientific basis for risk management, ensuring patient safety in relation to potential TFA impurities in pharmaceutical products. jst.go.jp

Threshold of Toxicological Concern (TTC) Concept for Genotoxic Impurities

The Threshold of Toxicological Concern (TTC) is a risk assessment principle used to define a human exposure threshold for chemicals with limited or no substance-specific toxicity data, below which there is a very low probability of an appreciable risk to human health. europa.euoup.com This concept is particularly critical for managing impurities that are DNA reactive (mutagenic), as they have the potential to cause cancer even at low levels.

The framework for assessing and controlling such impurities in pharmaceuticals is detailed in the ICH M7 guideline. gmp-compliance.orgeuropa.euich.org This guideline provides a practical structure for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. ich.org For mutagenic impurities that lack sufficient carcinogenicity data to derive a compound-specific PDE, the TTC concept is applied. gmp-compliance.org

A TTC value of 1.5 µ g/day for a genotoxic impurity is widely accepted for most pharmaceuticals and is considered to be associated with a negligible risk, corresponding to a lifetime cancer risk of less than 1 in 100,000. oup.comeuropa.eunih.gov This value was established through the analysis of large databases of carcinogens and applying conservative, linear extrapolation from the dose that gives a 50% tumor incidence (TD50) to a 1 in 10^6 incidence, incorporating several "worst-case" assumptions. europa.eu For pharmaceuticals, a 1 in 100,000 risk level is deemed acceptable due to the inherent benefit of the medicinal product. oup.comeuropa.eu

The TTC approach is not a single value but can be adjusted based on the duration of treatment. A "staged TTC" has been developed that proposes higher limits for shorter exposure periods, such as during clinical trials. oup.comnih.gov For example, a limit of 120 µ g/day is proposed for impurities in a drug taken for up to 28 days. oup.com

However, the TTC concept is not applicable to all mutagenic substances. A group of high-potency mutagenic carcinogens, referred to as the "cohort of concern," which includes aflatoxin-like, N-nitroso, and alkyl-azoxy compounds, are excluded from this approach as they may pose a significant carcinogenic risk even below the standard TTC. ich.org For impurities with sufficient data, a compound-specific acceptable intake should be calculated instead of using the TTC. gmp-compliance.orgich.org The ICH M7 guideline and its addenda provide a comprehensive framework for these assessments, balancing safety and quality risk management. europa.euich.orggmp-compliance.org

Implementation of Quality by Design (QbD) Principles in Impurity Control Strategies

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development that aims to build quality into the product from the outset, rather than relying on end-product testing. biotech.comeuropa.eupharmatutor.org The principles of QbD are outlined in ICH guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), with ICH Q11 providing specific guidance for the development and manufacture of drug substances. rdworldonline.comeuropa.eu

The core of QbD is to begin with predefined objectives and to emphasize a deep understanding of both the product and the process. nih.govnih.gov This approach is fundamental to developing a robust control strategy for impurities. rdworldonline.com

The implementation of QbD for impurity control involves several key elements:

Quality Target Product Profile (QTPP): This defines the desired quality, safety, and efficacy characteristics of the final drug product. nih.govhumanjournals.com The QTPP guides the identification of Critical Quality Attributes (CQAs).

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that must be controlled within a defined limit to ensure the desired product quality. biotech.com For impurities, the CQA is their level in the final drug substance or product.

Risk Assessment: Quality Risk Management (QRM), as detailed in ICH Q9, is used to identify and evaluate factors that could impact CQAs. humanjournals.compharmtech.com This involves assessing how impurities are formed during the manufacturing process and how changes in process parameters could affect their formation, fate, and purge. pharmtech.com

Design Space: Defined as the "multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality," the design space is a key output of QbD. rdworldonline.compda.org By understanding the relationships between Critical Process Parameters (CPPs), material attributes, and impurity levels, a design space can be established where the process can operate consistently while keeping impurities within their specified limits. humanjournals.com

Control Strategy: This is a planned set of controls derived from a thorough understanding of the product and process. rdworldonline.com It includes controls on input material attributes, in-process controls, and final product specifications. nih.gov The control strategy ensures that the manufacturing process operates within the design space and consistently produces a product that meets all its quality attributes, including impurity limits.

By applying QbD principles, manufacturers can move from a traditional approach of fixed process parameters to a more flexible, science-based framework. This enhanced understanding of how process variables affect impurity profiles allows for more robust manufacturing processes, reduces product variability, and provides a basis for continuous improvement throughout the product lifecycle. europa.eunih.gov

Future Research Directions in Tiotropium Impurity Science

Development of Novel and Automated Analytical Platforms for Impurity Monitoring

The accurate detection and quantification of impurities at trace levels are foundational to ensuring the quality of active pharmaceutical ingredients (APIs). Future research is centered on developing more sensitive, rapid, and automated analytical platforms that can be seamlessly integrated into the manufacturing workflow.

Modern impurity profiling relies on a suite of powerful analytical techniques. wisdomlib.org Hyphenated methods, which combine the separation power of chromatography with the identification capabilities of spectrometry, are particularly effective. wisdomlib.orgresearchgate.net For Tiotropium (B1237716) and its impurities, which may lack a strong UV chromophore, methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govx-mol.net

Future advancements will likely focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique offers significant improvements in speed and resolution over conventional HPLC, allowing for faster analysis times and better separation of Tiotropium from closely related impurities. researchgate.net

Advanced Mass Spectrometry (MS): The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) provides unambiguous identification and structural elucidation of unknown impurities. researchgate.netnih.govx-mol.com For instance, a sensitive LC-MS/MS method was developed to quantify specific non-UV active Tiotropium impurities, achieving a limit of detection in the parts-per-billion (ppb) range. nih.govx-mol.com

Automation and Miniaturization: Integrating automated sample preparation and analysis systems reduces human error and increases throughput. The development of microfluidic devices ("lab-on-a-chip") for impurity analysis could enable at-line or even in-line monitoring, bridging the gap between quality control labs and the manufacturing floor.

Table 1: Comparison of Advanced Analytical Techniques for Impurity Monitoring

TechniquePrincipleAdvantages for Impurity Monitoring
UHPLC-MS/MS Combines the high-resolution separation of UHPLC with the sensitive and selective detection of triple-quadrupole mass spectrometry.Excellent for quantifying known, low-level impurities; high throughput. nih.govx-mol.com
LC-HRMS (e.g., Q-TOF) Couples liquid chromatography with high-resolution mass analyzers like Time-of-Flight (TOF) for precise mass measurements.Enables confident identification of unknown impurities and degradation products by determining their elemental composition. nih.govx-mol.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before detection by mass spectrometry.Primarily used for identifying and quantifying residual solvents and volatile impurities. wisdomlib.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds.Considered a primary tool for the definitive structural elucidation of isolated impurities. researchgate.netresearchgate.net

Advanced Computational Modeling for Impurity Profile Prediction and Degradation Pathway Simulations

A proactive approach to impurity control involves predicting their formation before they occur. Advanced computational modeling and in silico tools are becoming powerful assets in pharmaceutical development, allowing scientists to forecast potential degradation pathways and impurity profiles. researchgate.netnih.gov

Computational methods can significantly de-risk the development process by:

Predicting Degradation Pathways: Electronic structure methods and frontier molecular orbital (FMO) theory can predict the most likely sites of oxidation or other degradation reactions on a molecule like Tiotropium. nih.gov By understanding the mechanism, preventative measures can be implemented.

Simulating Reaction Conditions: Molecular dynamics and quantum mechanics simulations can model the interactions between the drug substance, reagents (like TFA), and solvents under various process conditions. nih.govmdpi.com This can help identify the conditions that favor the formation of the Tiotropium Trifluoroacetic Acid Impurity.

Toxicity Prediction: In addition to predicting formation, computational tools can assess the potential toxicity of predicted impurities. acdlabs.com Software based on Quantitative Structure-Activity Relationship (QSAR) models can screen virtual impurities for potential mutagenicity or other toxicities, aligning with regulatory guidelines like ICH M7. nih.govacdlabs.com

Table 2: Computational Tools in Impurity Profile Prediction

Modeling TechniqueApplication in Impurity ScienceKey Insights Provided
Quantum Mechanics (e.g., DFT) Predicts reaction energetics and identifies the most reactive sites on a molecule. nih.govLikelihood of degradation at specific molecular positions; prediction of degradation products.
Molecular Dynamics (MD) Simulates the movement and interaction of molecules over time. nih.govUnderstanding of drug-solvent and drug-reagent interactions that can lead to impurity formation.
QSAR & Machine Learning Builds statistical models correlating chemical structure with properties like toxicity or metabolic fate. researchgate.netnih.govIn silico prediction of an impurity's potential toxicity; prioritization of impurities for further study.
Degradation Pathway Prediction Software Utilizes databases of known chemical reactions to predict likely degradation products under various stress conditions.Comprehensive mapping of potential impurities from synthesis and degradation. wiley.com

Implementation of Green Chemistry Principles for Sustainable Impurity Reduction in Tiotropium Manufacturing

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net This approach offers a direct route to minimizing impurities like the this compound by targeting its source.

Key green chemistry strategies applicable to Tiotropium manufacturing include:

Alternative Purification Agents: Since the this compound is a direct result of using TFA, replacing it is the most effective strategy. Research has identified several alternatives for reversed-phase chromatography that offer comparable performance with reduced environmental impact and better mass spectrometry compatibility. unige.chnih.gov For example, Difluoroacetic acid (DFA) has been shown to be a promising alternative, providing a good balance of chromatographic performance and MS sensitivity. waters.com In some applications, simple acids like hydrochloric acid (HCl) have successfully replaced TFA, simplifying post-purification removal steps. nih.gov

Greener Solvents and Catalysts: The entire synthesis and purification process can be re-evaluated to replace hazardous solvents with more environmentally benign options like ethanol, glycerol, or water-based systems. mdpi.comtriplepundit.com

Alternative Separation Technologies: Moving away from chromatography altogether for certain purification steps can be beneficial. Technologies like organic solvent nanofiltration (OSN) present a low-energy alternative for separating APIs from impurities and residual reagents. acs.org Reactive resins can also be employed to selectively scavenge and remove specific impurities from process streams. researchgate.net

Table 3: Comparison of Trifluoroacetic Acid (TFA) and Greener Alternatives in Chromatography

AdditiveAcidity/Ion-Pairing StrengthMS Signal SuppressionEnvironmental/Process Concern
Trifluoroacetic Acid (TFA) StrongStrongPersistent (PFAS chemical); difficult to remove from final product. unige.chpolypeptide.com
Difluoroacetic Acid (DFA) ModerateLow to ModerateLess persistent; offers improved MS sensitivity compared to TFA. unige.chwaters.com
Formic Acid (FA) WeakVery LowReadily biodegradable; excellent for MS sensitivity but may offer lower peak capacity than TFA. waters.com
Hydrochloric Acid (HCl) StrongVariableNon-PFAS; easier to remove by lyophilization or evaporation compared to TFA. nih.gov

Real-Time Release Testing and Process Analytical Technology (PAT) for Impurity Control in Continuous Manufacturing

The paradigm of pharmaceutical manufacturing is shifting from traditional batch processing to continuous manufacturing, a move enabled by Process Analytical Technology (PAT). news-medical.netvalgenesis.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. news-medical.netnih.gov This framework is key to enabling Real-Time Release Testing (RTRT), where product quality is assured during the process rather than after the fact. pharmtech.comnih.gov

For controlling impurities like Tiotropium Trifluoroacetic Acid, this approach offers immense potential:

In-line Monitoring: PAT tools, such as Near-Infrared (NIR) and Raman spectroscopy, can be installed directly into the process stream. pharmtech.comeuropa.eu These non-destructive probes can monitor critical parameters like blend uniformity, solvent concentration, and reaction completion in real-time. This allows for immediate detection of any deviation that could lead to impurity formation.

Feedback Control Loops: Data generated by PAT analyzers can be fed into an automated control system. If the system detects a drift in a critical process parameter (e.g., temperature, pH, reagent concentration), it can automatically adjust the process to remain within its validated state, preventing the formation of impurities. ispe.org

Enhanced Process Understanding: The vast amount of data generated during a PAT-enabled continuous process provides unprecedented insight into how process parameters affect product quality. valgenesis.comnih.gov This knowledge is crucial for building robust manufacturing processes where impurity formation is fundamentally understood and controlled by design. While RTRT for final impurity testing remains a challenge, its application for controlling the upstream parameters that cause impurity formation is a significant step forward. pharmtech.com

Table 4: Application of PAT Tools in Continuous Manufacturing for Impurity Control

PAT ToolMeasurement PrincipleApplication in Impurity Control
Near-Infrared (NIR) Spectroscopy Measures vibrational overtones and combinations of molecules (C-H, O-H, N-H).Real-time monitoring of raw material identity, blend uniformity, moisture content, and solvent levels. pharmtech.comeuropa.eu
Raman Spectroscopy Measures molecular vibrations based on inelastic scattering of laser light.In-line monitoring of reaction kinetics, crystallization, and polymorphic form, which can influence impurity purging. pharmtech.com
Focused Beam Reflectance Measurement (FBRM) Measures particle size and count in real-time.Controls crystallization processes to ensure consistent particle size, which can impact purification efficiency.
At-line/On-line HPLC/UHPLC Automated chromatographic analysis performed adjacent to or within the manufacturing line.Provides direct, near real-time measurement of API purity and specific impurity levels, enabling tight process control.

Q & A

Q. How is trifluoroacetic acid (TFA) impurity identified and quantified in tiotropium formulations?

Methodological Answer: TFA impurity is typically identified and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a monolithic C18 column (e.g., Chromolith Performance RP-18e) and a mobile phase containing β-cyclodextrin (β-CD) and trifluoroacetic acid (0.1–1% v/v). Detection is performed at 285 nm with a flow rate of 1 mL/min and injection volume of 10 µL . The method leverages the chaotropic effect of TFA to disrupt solvation shells, enhancing analyte separation . Quantification requires calibration against reference standards (e.g., 1 mg/mL stock solutions in acetonitrile/water) .

Q. What chromatographic conditions are recommended for separating tiotropium-related impurities?

Methodological Answer: Optimal separation is achieved using:

  • Mobile phase: 16–25% (v/v) acetonitrile, 5–9 mM β-CD, and 0.27–0.95% (v/v) TFA.
  • Column: Monolithic C18 (100 × 4.6 mm, 2 µm macropore size).
  • Flow rate: 1 mL/min at 25°C .
    TFA acts as a chaotropic agent to reduce retention factors (k = 0.95–1.05) and improve peak resolution .

Q. What are the key regulatory thresholds for TFA impurity in pharmaceuticals?

Methodological Answer: Per pharmacopeial guidelines, total impurities should not exceed 0.5%, with individual impurities ≤0.1% unless specified. TFA-related impurities must be validated using gradient elution (e.g., acetonitrile/water/TFA mixtures) and monitored via PDA detection .

Advanced Research Questions

Q. How can experimental design (e.g., Central Composite Design) optimize chromatographic separation of TFA-related impurities?

Methodological Answer: Central Composite Design (CCD) is applied to optimize three factors:

Acetonitrile content (16–25% v/v),

β-CD concentration (5–15 mM),

TFA concentration (0.1–1% v/v).
Responses include retention factors (k), peak width, and resolution. Design Expert software generates polynomial models to predict optimal conditions, validated via desirability functions . For example, 0.95% TFA and 9 mM β-CD yield resolution >2.0 for olanzapine impurities .

Q. How to resolve discrepancies in retention factor data when using TFA vs. perchloric acid as chaotropic agents?

Methodological Answer: Retention factor (k) discrepancies arise from differences in chaotropic strength and ion-pairing effects. TFA (pKa ~0.5) provides stronger ion suppression than perchloric acid (pKa ~-8), reducing hydrophobic interactions with the C18 column . To validate, replicate experiments under controlled pH (2.5–3.5) and compare peak symmetry (asymmetry factor <1.5) .

Q. What analytical strategies mitigate co-elution of TFA impurity with structurally similar degradants?

Methodological Answer:

  • Mobile phase adjustment: Increase β-CD concentration (up to 15 mM) to enhance host-guest complexation with hydrophobic impurities .
  • Gradient elution: Use trifluoroacetic acid in water (0.1% v/v) and acetonitrile (0.1% v/v) with a stepwise gradient (5–50% acetonitrile over 20 min) .
  • Mass spectrometry (LC-MS): Confirm impurity identity via m/z fragmentation patterns .

Q. How does TFA impact the stability of tiotropium during method development?

Methodological Answer: TFA accelerates hydrolysis of ester-containing compounds like tiotropium. To mitigate:

  • Shorten runtime: Optimize separation within 15 min using 1 mL/min flow rate .
  • Low-temperature analysis: Conduct trials at 4°C to reduce degradation .
  • Stability-indicating assays: Validate forced degradation studies (acid/heat exposure) to confirm method robustness .

Q. What environmental considerations apply to TFA disposal in pharmaceutical research?

Methodological Answer: TFA is highly persistent in aquatic ecosystems (Henry’s law constant = 3.3 × 10⁻³ M/atm). Researchers must:

  • Neutralize waste: Treat TFA-containing effluents with calcium hydroxide to precipitate trifluoroacetate salts .
  • Monitor biodegradation: Use LC-MS/MS to track TFA levels in wastewater (detection limit: 1 ng/L) . Regulatory thresholds for environmental release are pending, but precautionary measures are advised .

Methodological Validation & Troubleshooting

Q. How to validate the robustness of a TFA-dependent HPLC method?

Methodological Answer: Robustness is tested by varying:

  • Flow rate: ±0.1 mL/min,
  • Column temperature: ±2°C,
  • TFA concentration: ±0.05% v/v.
    Acceptance criteria: %RSD <2.0 for retention time and peak area .

Q. Why does TFA cause baseline noise in UV detection, and how is this resolved?

Methodological Answer: TFA absorbs strongly at <220 nm, causing baseline drift. Solutions:

  • Alternative detection wavelength: Use 285 nm .
  • Mobile phase degassing: Filter through 0.45 µm membranes to remove bubbles .
  • Post-column neutralization: Add 0.1% ammonium hydroxide to stabilize pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.